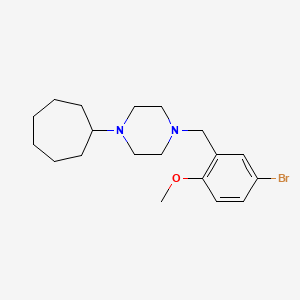![molecular formula C15H9BrCl2N4OS B6076228 N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B6076228.png)
N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dichlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a 1,3,4-thiadiazole ring, a urea group, and aromatic rings with halogen substituents. These functional groups suggest that this compound could have a variety of biological activities .
Molecular Structure Analysis
The 1,3,4-thiadiazole ring is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. This ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . The presence of the thiadiazole ring and the aromatic rings with halogen substituents could potentially allow this compound to interact with various biological targets.Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including the compound , exhibit antimicrobial properties. Researchers have explored their potential as antibacterial, antifungal, and antiviral agents. The presence of the thiazole ring contributes to these activities by interfering with microbial growth and replication .
Antitumor and Cytotoxic Effects
Thiazoles have been investigated for their antitumor and cytotoxic properties. Compounds containing the thiazole scaffold may inhibit cancer cell proliferation, induce apoptosis, and interfere with tumor growth. Further studies are needed to explore the specific mechanisms involved .
Anti-Inflammatory Potential
The thiazole ring structure has been associated with anti-inflammatory effects. Researchers have explored thiazole derivatives as potential candidates for managing inflammatory conditions. These compounds may modulate immune responses and reduce inflammation .
Neuroprotective Properties
Some thiazole derivatives, including those structurally related to our compound, have shown neuroprotective effects. These compounds may help protect neurons from damage, making them relevant in neurodegenerative disease research .
Anticonvulsant Activity
Thiazoles have been studied for their potential as anticonvulsant agents. Compounds with this ring system may influence neuronal excitability and provide therapeutic benefits in epilepsy and related disorders .
Antioxidant Capacity
The thiazole scaffold contributes to antioxidant activity. Researchers have explored derivatives with antioxidant properties, which can help counteract oxidative stress and prevent cellular damage .
Future Directions
Mechanism of Action
Target of Action
1,3,4-thiadiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Compounds with a 1,3,4-thiadiazolyl moiety have been associated with a variety of biological activities, suggesting they may influence multiple biochemical pathways .
Result of Action
1,3,4-thiadiazole derivatives have been associated with a variety of biological activities, suggesting they may have diverse molecular and cellular effects .
properties
IUPAC Name |
1-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl2N4OS/c16-10-4-2-1-3-9(10)13-21-22-15(24-13)20-14(23)19-8-5-6-11(17)12(18)7-8/h1-7H,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIYZBPQRVGUQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dichlorophenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-3-[1'-(4-fluoro-2-methylphenyl)-1,4'-bipiperidin-3-yl]propanamide](/img/structure/B6076147.png)
![1-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-(2-methoxyethyl)piperidine](/img/structure/B6076149.png)
![3-[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B6076158.png)
![3,5-bis(difluoromethyl)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6076160.png)

![methyl N-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}methioninate](/img/structure/B6076184.png)
![7-(3,4-dihydro-2(1H)-isoquinolinyl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B6076194.png)
![N,N-diethyl-1-[5-(2-naphthyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine](/img/structure/B6076201.png)
![N-(2,3-dimethylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6076203.png)
![1-[cyclohexyl(methyl)amino]-3-[2-({[(2-isopropyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6076211.png)

![5-allyl-2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6076242.png)

![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}cyclohexanecarboxamide](/img/structure/B6076258.png)